(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one
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Overview
Description
(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves the reaction of 5H-oxazol-4-ones with γ-keto-α,β-unsaturated esters. This reaction is catalyzed by chiral squaramides, which provide high yields and excellent stereoselectivity . The reaction conditions often include mild temperatures and the use of organic solvents like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various oxazolone derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for creating stereoselective compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for studying biological pathways .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to act as enzyme inhibitors or modulators of biological pathways .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Oxazol-5(4H)-ones: These compounds share a similar oxazolone ring structure and exhibit comparable reactivity.
Oxazoles: These are structurally related but differ in their reactivity and applications.
Imidazolines: These compounds have a similar heterocyclic structure but differ in their chemical properties and uses.
Uniqueness
(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is unique due to its specific substitution pattern and stereochemistry. This gives it distinct reactivity and makes it valuable for creating stereoselective compounds in organic synthesis .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(Z)-but-1-enyl]-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-3-7-10-12-11-8(13)5-4-6-9(11)14-10/h3,7H,2,4-6H2,1H3/b7-3- |
InChI Key |
GFTGNLLCHQXYCG-CLTKARDFSA-N |
Isomeric SMILES |
CC/C=C\C1=NC2=C(O1)CCCC2=O |
Canonical SMILES |
CCC=CC1=NC2=C(O1)CCCC2=O |
Origin of Product |
United States |
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